molecular formula C15H18N4O3 B2565728 (5-Methyl-1,2-oxazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone CAS No. 2380067-29-6

(5-Methyl-1,2-oxazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone

Cat. No. B2565728
CAS RN: 2380067-29-6
M. Wt: 302.334
InChI Key: LEHJFTHLYYFMGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Methyl-1,2-oxazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone, also known as MOPP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a small molecule inhibitor that has shown promise in a variety of applications, including cancer research and drug development. In

Mechanism of Action

(5-Methyl-1,2-oxazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone acts as an inhibitor of several enzymes, including protein kinase B (AKT) and cyclin-dependent kinase 4 (CDK4). These enzymes are involved in cell growth and division, and their inhibition can lead to the death of cancer cells. (5-Methyl-1,2-oxazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone also inhibits the activity of several enzymes that are involved in the progression of diseases such as Alzheimer's and Parkinson's.
Biochemical and Physiological Effects:
(5-Methyl-1,2-oxazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells and induces apoptosis (cell death) in these cells. (5-Methyl-1,2-oxazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone also inhibits the activity of several enzymes that are involved in the progression of diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using (5-Methyl-1,2-oxazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer growth and progression. However, one limitation of using (5-Methyl-1,2-oxazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone is its potential toxicity. It is important to use proper safety precautions when handling this compound.

Future Directions

There are several future directions for research involving (5-Methyl-1,2-oxazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone. One area of interest is the development of new drugs based on the structure of (5-Methyl-1,2-oxazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone. Another area of interest is the study of the mechanisms of action of (5-Methyl-1,2-oxazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone and its potential use in the treatment of other diseases. Additionally, the development of new synthesis methods for (5-Methyl-1,2-oxazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone could lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, (5-Methyl-1,2-oxazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone, or (5-Methyl-1,2-oxazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone, is a chemical compound that has shown promise in a variety of scientific research applications. Its ability to inhibit the growth of cancer cells and the activity of enzymes involved in disease progression make it a valuable tool for studying these processes. While there are limitations to its use, the future directions for research involving (5-Methyl-1,2-oxazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone are promising and could lead to the development of new drugs and treatments for a variety of diseases.

Synthesis Methods

The synthesis of (5-Methyl-1,2-oxazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone involves a multi-step process that requires several intermediate compounds. The starting materials for the synthesis are 5-methyl-3-oxazolylamine and 2-pyrimidinylmethanol. The first step involves the protection of the amine group of 5-methyl-3-oxazolylamine with a tert-butyloxycarbonyl (Boc) group. The protected amine is then reacted with 2-pyrimidinylmethanol to form the intermediate compound. This intermediate is then deprotected to yield (5-Methyl-1,2-oxazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone.

Scientific Research Applications

(5-Methyl-1,2-oxazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer. (5-Methyl-1,2-oxazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has also been studied for its potential use in drug development. It has been shown to inhibit the activity of several enzymes that are involved in the progression of diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-11-8-13(18-22-11)14(20)19-7-2-4-12(9-19)10-21-15-16-5-3-6-17-15/h3,5-6,8,12H,2,4,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHJFTHLYYFMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCCC(C2)COC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine

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